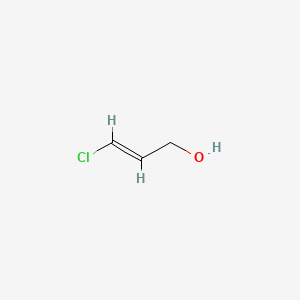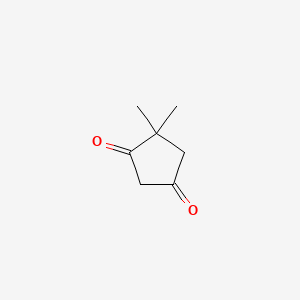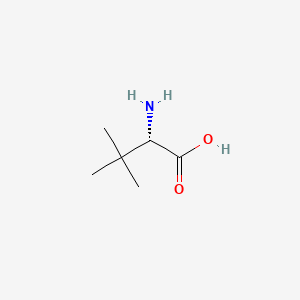![molecular formula C11H19NO3 B3425780 Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 467454-51-9](/img/structure/B3425780.png)
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Descripción general
Descripción
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a derivative of bicyclo[2.1.1]hexanes . Bicyclo[2.1.1]hexanes are saturated bicyclic structures that are increasingly being incorporated in newly developed bio-active compounds . They are still underexplored from a synthetic accessibility point of view .
Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Chemical Reactions Analysis
The strategy for the synthesis of bicyclo[2.1.1]hexanes is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations .Aplicaciones Científicas De Investigación
Synthesis and Scalability
- An efficient and scalable synthesis route has been developed for a compound closely related to Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate. This process is characterized by significant improvements in yield and purity, making it suitable for large-scale production (Maton et al., 2010).
Precursor for β-amino Acids
- These compounds serve as precursors to conformationally constrained β-amino acids, which are valuable in forming oligomers with defined secondary structures. This underlines their utility in advanced organic synthesis and potential pharmacological applications (Krow et al., 2016).
Synthesis of Glutamic Acid Analogue
- Another research has focused on synthesizing a glutamic acid analogue from these compounds, demonstrating their versatility in creating biologically active molecules (Hart & Rapoport, 1999).
Molecular Structure Analysis
- Investigations have been conducted on the molecular structure of similar compounds, contributing to a deeper understanding of their chemical properties and potential applications in materials science or pharmaceuticals (Moriguchi et al., 2014).
Scaffold for Substituted Piperidines
- The compounds have been used as scaffolds for the synthesis of substituted piperidines, indicating their importance in creating diverse chemical structures for potential therapeutic use (Harmsen et al., 2011).
Intermediate for CCR2 Antagonists
- They have also been utilized in the synthesis of intermediates for potent CCR2 antagonists, highlighting their role in drug discovery and development (Campbell et al., 2009).
Building Blocks for Synthesis
- These compounds have been synthesized and used as building blocks for complex organic molecules, demonstrating their versatility in organic synthesis (Moskalenko & Boev, 2014).
Application in Solid-Phase Synthesis
- Research on these compounds extends to their application in solid-phase synthesis, showing their potential in streamlined and efficient chemical production processes (Mandal et al., 2005).
Mecanismo De Acción
Target of Action
Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound. Similar compounds have been found to interact with various biological targets, playing an increasingly important role in medicinal chemistry and crop science .
Mode of Action
It’s known that such compounds can be involved in various chemical reactions, such as catalytic alkene insertion . This process involves intermolecular coupling between olefins and other compounds, supported by a radical relay mechanism .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, particularly those involved in the synthesis of biologically active natural products .
Result of Action
Similar compounds have been shown to be versatile synthetic intermediates, useful in the synthesis of various other compounds .
Propiedades
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8-4-11(12,5-8)7-13/h8,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFBZGXVSRFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143089 | |
| Record name | 1,1-Dimethylethyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
467454-51-9 | |
| Record name | 1,1-Dimethylethyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467454-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



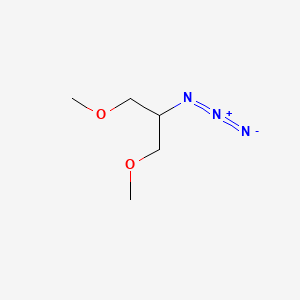
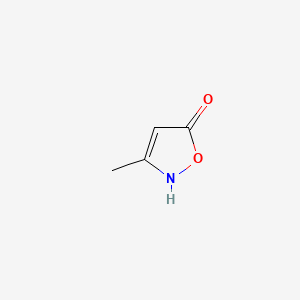
![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B3425729.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)


